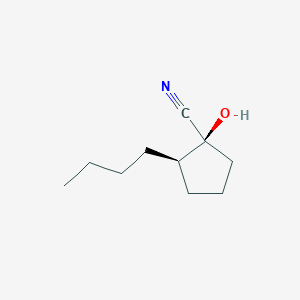![molecular formula C31H51Br2N3 B14189538 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine CAS No. 918443-24-0](/img/structure/B14189538.png)
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine is a chemical compound belonging to the class of pyrido[3,4-B]pyrazines.
Méthodes De Préparation
The synthesis of 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine typically involves multiple steps. One common method includes the bromination of a pyrido[3,4-B]pyrazine precursor followed by the introduction of dodecyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Des Réactions Chimiques
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Applications De Recherche Scientifique
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Dye-Sensitized Solar Cells (DSSCs): It is used as a sensitizer in DSSCs, contributing to the efficiency of these solar cells.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Comparaison Avec Des Composés Similaires
5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine can be compared with other similar compounds, such as:
5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine: This compound has similar bromine substitutions but different alkyl groups, leading to variations in its chemical and physical properties.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but differ in their substitution patterns and biological activities.
Poly(2,3-dihexylthieno[3,4-B]pyrazine-alt-2,3): This polymeric compound has applications in organic electronics and differs in its polymeric nature compared to the monomeric this compound.
Propriétés
Numéro CAS |
918443-24-0 |
|---|---|
Formule moléculaire |
C31H51Br2N3 |
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
5,8-dibromo-2,3-didodecylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C31H51Br2N3/c1-3-5-7-9-11-13-15-17-19-21-23-27-28(24-22-20-18-16-14-12-10-8-6-4-2)36-30-29(35-27)26(32)25-34-31(30)33/h25H,3-24H2,1-2H3 |
Clé InChI |
RSBWNAHWOMSGQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)


![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)

![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)

![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
